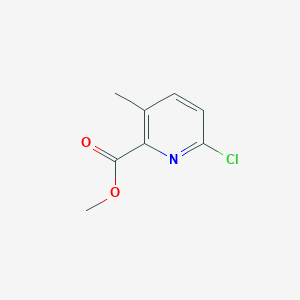

Methyl 6-chloro-3-methylpicolinate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-chloro-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPSWOKQWBNRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670488 | |

| Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878207-92-2 | |

| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878207-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 6-chloro-3-methylpicolinate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpicolinate

Abstract

This compound is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound (CAS No. 878207-92-2) is a disubstituted picolinate ester.[1][2] The strategic placement of its chloro, methyl, and methyl ester functionalities makes it a versatile intermediate for further chemical modification, particularly in the development of novel therapeutic agents and crop protection chemicals.

The synthesis of such a polysubstituted pyridine requires a carefully planned strategy. Direct functionalization of the pyridine ring can often lead to issues with regioselectivity. Therefore, a more reliable approach involves a multi-step synthesis starting from a precursor where key functional groups are already in place or can be installed selectively. This guide will focus on a logical and field-proven pathway commencing from a commercially available aminopyridine derivative, leveraging a classic named reaction to install the chloro substituent, followed by functional group manipulations to arrive at the target ester.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a practical pathway starting from simpler precursors. The ester can be formed from its corresponding carboxylic acid, which in turn can be derived from a nitrile. The critical chloro-substituent can be installed from an amino group via a Sandmeyer reaction, a cornerstone of aromatic chemistry.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway: A Four-Step Approach

The most robust and well-documented pathway proceeds in four key steps starting from 2-Amino-3-methylpyridine. This route offers excellent control over regiochemistry and utilizes reliable, scalable chemical transformations.

Caption: Overall synthetic scheme from 2-Amino-3-methylpyridine.

Step 1 & 2: Diazotization and Sandmeyer Reaction

The journey begins with the conversion of the aromatic amine, 2-Amino-3-methylpyridine, into the target chloro-substituted pyridine. The Sandmeyer reaction is the method of choice for this transformation.[3] It is a versatile and reliable method for replacing an amino group on an aromatic ring with a halide or cyanide via a diazonium salt intermediate.[4][5]

Mechanistic Insight: The reaction proceeds in two stages. First, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5] In the second stage, this diazonium salt is treated with a copper(I) salt, such as copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer to the diazonium species, leading to the extrusion of nitrogen gas (a thermodynamically highly favorable process) and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper complex to yield the final product, 2-chloro-3-methylpyridine.[3][6]

Experimental Protocol: Synthesis of 2-Chloro-3-methylpyridine

-

Diazotization:

-

To a stirred solution of 2-Amino-3-methylpyridine (1.0 eq.) in aqueous hydrochloric acid (3.0 eq., ~6 M) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq.) in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.5 eq.) in concentrated hydrochloric acid.[6]

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 1 hour to ensure the reaction goes to completion.[6]

-

Cool the mixture and neutralize with a base (e.g., NaOH or Na2CO3) to a pH of ~8-9.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-Chloro-3-methylpyridine.

-

Step 3: Hydrolysis of Nitrile to Carboxylic Acid

With the key chloro-substituent installed, the next stage involves converting the nitrile group into a carboxylic acid. This transformation is a classic hydrolysis reaction, which can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine derivatives to avoid potential side reactions.

Experimental Protocol: Synthesis of 6-Chloro-3-methylpicolinic Acid

-

Reaction Setup:

-

Combine 6-Chloro-3-methylpicolinonitrile (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (4-12 h). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH to ~3-4 by the slow addition of a concentrated aqueous base (e.g., NaOH). The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to yield 6-Chloro-3-methylpicolinic acid.[8] Further purification can be achieved by recrystallization if necessary.

-

Step 4: Fischer Esterification

The final step is the conversion of the picolinic acid to its corresponding methyl ester. The Fischer esterification is a straightforward and cost-effective method, involving the reaction of the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.[9]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Suspend 6-Chloro-3-methylpicolinic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux (around 65 °C) for 4-8 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting crude product can be purified by flash chromatography on silica gel to afford the final product, this compound, as a solid.[10]

-

Data Summary

The following table summarizes the key chemical entities involved in this synthetic pathway.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | 1603-40-3 |

| 6-Chloro-3-methylpicolinonitrile | C₇H₅ClN₂ | 152.58 | 1201924-31-3 |

| 6-Chloro-3-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 1201924-32-4 |

| This compound | C₈H₈ClNO₂ | 185.61 | 878207-92-2 |

Conclusion

This guide outlines a logical, efficient, and well-precedented four-step synthesis for this compound. By leveraging the power of the Sandmeyer reaction for regioselective chlorination and employing standard functional group interconversions, this pathway provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic insights serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the experimental context and predictive methodologies that are crucial for researchers working with this and similar molecules.

Molecular Identity and Core Characteristics

This compound is a heterocyclic compound with the chemical formula C₈H₈ClNO₂.[1][2] Its structure, characterized by a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 3-position, and a methyl ester at the 2-position, gives rise to its specific chemical behavior and physical properties.

A foundational aspect of working with any chemical is confirming its identity. The unique Chemical Abstracts Service (CAS) number for this compound is 878207-92-2 .[1][2]

Table 1: Fundamental Molecular Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 878207-92-2 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molar Mass | 185.61 g/mol | [1] |

| Synonyms | 6-chloro-3-methyl-pyridine-2-carboxylic acid methyl ester, Methyl 6-chloro-3-methylpyridine-2-carboxylate | [3] |

digraph "Methyl_6_chloro_3_methylpicolinate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C_Me [label="C", pos="2.4,-2.8!"]; H_Me1 [label="H", pos="3.2,-2.4!"]; H_Me2 [label="H", pos="2.4,-3.6!"]; H_Me3 [label="H", pos="1.8,-3.2!"]; H4[label="H", pos="0,-3.6!"]; H5[label="H", pos="-2,-2.6!"]; Cl [label="Cl", pos="-2.4,-0.2!"]; C_ester [label="C", pos="2.4,0!"]; O_ester1 [label="O", pos="3.2,0.7!"]; O_ester2 [label="O", pos="2.4,-0.8!"]; C_ester_Me [label="C", pos="4.4,0.2!"]; H_ester_Me1 [label="H", pos="5.2,0.6!"]; H_ester_Me2 [label "H", pos="4.4,-0.6!"]; H_ester_Me3 [label="H", pos="4.0,0.8!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- H4; C5 -- H5; C6 -- Cl; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ester_Me; C_ester_Me -- H_ester_Me1; C_ester_Me -- H_ester_Me2; C_ester_Me -- H_ester_Me3;

}

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Predicted and Analog-Derived Data

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Analog Value | Methodology/Notes |

| Physical State | White, wooly crystalline powder | Based on synthesis reports.[3] |

| Melting Point | 86-90 °C (literature value for Methyl 6-chloropyridine-3-carboxylate) | Experimental data for the target compound is unavailable. This value is for a closely related isomer and serves as an estimate.[4] |

| Boiling Point | 288.7 ± 35.0 °C | Predicted value.[3] |

| Density | 1.247 ± 0.06 g/cm³ | Predicted value.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, petroleum ether) | Inferred from its nonpolar structure and the solvents used in its synthesis and purification.[5] |

| pKa (of protonated form) | -0.53 ± 0.10 | Predicted value.[3] |

Causality Behind Property Estimations

The prediction of boiling point and density is based on computational models that analyze the molecule's structure and functional groups. The ester and chloro substituents increase polarity and molecular weight, leading to a relatively high predicted boiling point.

The estimation of solubility is derived from its observed behavior during synthesis, where it is extracted into ethyl acetate and purified using a mixture of ethyl acetate and petroleum ether, indicating good solubility in these organic solvents.[5] Its insolubility in water is expected due to the predominantly nonpolar nature of the molecule.

The predicted pKa of the protonated pyridine nitrogen is negative, which is characteristic of pyridines with electron-withdrawing groups (in this case, the chloro and ester groups). These groups decrease the electron density on the nitrogen atom, making it a weaker base.

Synthesis and Purification

This compound has been synthesized from 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt.[3][5] The reaction involves the use of phosphoryl chloride and is stirred at an elevated temperature.[5]

Experimental Protocol: Synthesis

-

Dissolve 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt (1.00 eq.) in phosphoryl chloride.[5]

-

Stir the reaction mixture at 110 °C for 4 hours.[5]

-

Upon completion, quench the reaction with ice water and adjust the pH to 7.[5]

-

Extract the aqueous phase with ethyl acetate.[5]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a white solid.[5]

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

While a full suite of experimental spectra for this compound is not publicly available, some analytical data has been reported.

-

Mass Spectrometry: The compound has been characterized by LC-MS (ESI), showing a peak at m/z = 186 [M+H]⁺, which corresponds to the protonated molecule and confirms the expected molecular weight.[5]

For a comprehensive analysis, the following spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the methyl protons on the pyridine ring, the methyl protons of the ester group, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR would provide signals for each of the eight unique carbon atoms in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Safety and Handling

Based on information from suppliers and data for structurally similar compounds, this compound should be handled with care.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is classified as a warning-level hazard.[3]

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[3]

Reactivity and Stability

The reactivity of this compound is largely dictated by the pyridine ring and its substituents.

-

Pyridine Ring: The pyridine nitrogen is basic, though its basicity is reduced by the electron-withdrawing chloro and ester groups.

-

Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This is a common reaction pathway for halopyridines.

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be a site for nucleophilic acyl substitution.

-

Methyl Group: The methyl group at the 3-position is generally unreactive but can influence the electronic properties of the pyridine ring.

Information on the long-term stability and specific degradation pathways is not currently available. It is recommended to store the compound under inert gas and at refrigerated temperatures to minimize potential degradation.[3]

Conclusion and Future Directions

This compound is a valuable building block in synthetic chemistry. While its fundamental molecular properties are established, a complete experimental characterization of its physicochemical properties is still needed. Future work should focus on obtaining experimental data for its melting point, solubility in a range of solvents, and a full suite of spectroscopic data (NMR, IR). A more thorough investigation into its reactivity and stability would also be beneficial for its application in drug discovery and materials science.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. 6-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 878207-92-2 [amp.chemicalbook.com]

- 4. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6 [sigmaaldrich.com]

- 5. 6-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 878207-92-2 [chemicalbook.com]

"Methyl 6-chloro-3-methylpicolinate" CAS number 878207-92-2

An In-depth Technical Guide to Methyl 6-chloro-3-methylpicolinate

Introduction: this compound (CAS No. 878207-92-2) is a substituted pyridine derivative that has emerged as a crucial and versatile building block in the landscape of modern medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it provides a rigid scaffold endowed with multiple reactive sites, allowing for controlled, stepwise modifications to build molecular complexity. Its strategic importance lies in the orthogonal reactivity of its functional groups: the chloro substituent, the methyl ester, and the aromatic methyl group. This guide offers an in-depth analysis of its properties, synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to effectively leverage this intermediate in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This compound is a solid at room temperature, with characteristics that make it amenable to a variety of standard laboratory procedures.

| Property | Value | Source(s) |

| CAS Number | 878207-92-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3][5] |

| Molecular Weight | 185.61 g/mol | [3][5] |

| IUPAC Name | methyl 6-chloro-3-methylpyridine-2-carboxylate | [5] |

| Synonyms | 6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester | [5][6] |

| Boiling Point | 288.7 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 128.4 °C | [5] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The pyridine core, activated by the chloro- and ester groups, serves as a platform for diverse chemical transformations.

Synthesis Pathway

The most direct route to this compound is via the esterification of its corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid (CAS 1201924-32-4).[7][8][] This is a standard transformation in organic synthesis, typically achieved with high efficiency.

Causality of Experimental Choice: The use of methanol in the presence of an acid catalyst (like H₂SO₄) or a more reactive agent like thionyl chloride (SOCl₂) is a field-proven method for converting carboxylic acids to methyl esters. Thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts (SO₂ and HCl), which are easily removed.

Caption: General synthesis via esterification of the parent acid.

Core Reactivity Profile

The molecule's structure allows for selective modification at three primary sites, making it a highly valuable intermediate.

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the chlorine atom at the 6-position susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This is a cornerstone reaction for introducing diversity.

-

Side-Chain Functionalization at C3-Methyl: The methyl group can undergo radical reactions, most notably bromination using N-Bromosuccinimide (NBS), to form a bromomethyl derivative.[10] This new electrophilic site is then primed for substitution by nucleophiles, extending the carbon skeleton.

-

Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for subsequent amide coupling reactions or reduced to a primary alcohol, providing another avenue for functionalization.

Caption: Orthogonal reactivity of the core functional groups.

Application in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold in the synthesis of pharmacologically active agents. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.

The "Magic Methyl" Effect

The strategic placement of methyl groups can profoundly impact a drug candidate's properties, a concept often termed the "magic methyl" effect.[11][12] The C3-methyl group in this picolinate can:

-

Enhance Potency: By filling a specific hydrophobic pocket in a target protein, it can increase binding affinity.

-

Improve Metabolic Stability: It can block a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11]

-

Modulate Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for oral bioavailability.[12]

A Scaffold for Targeted Therapies

Substituted picolinates and picolinamides are key components in a variety of targeted therapies, including kinase inhibitors and PARP inhibitors.[13][14][15] The synthetic handles on this compound allow for the systematic exploration of chemical space to optimize lead compounds. For example, the C6-chloro position is ideal for linking the pyridine core to other heterocyclic systems via SNAr, a common strategy in kinase inhibitor design.

Caption: Logical flow from building block to a potential drug candidate.

Featured Experimental Protocol: Radical Bromination

This protocol describes the selective bromination of the C3-methyl group, a key transformation for further elaboration. The procedure is adapted from established methods.[10]

Objective: To synthesize Methyl 3-(bromomethyl)-6-chloropicolinate.

Materials:

-

This compound (1.0 eq.)

-

N-Bromosuccinimide (NBS, 2.0 eq.)

-

Benzoyl peroxide (radical initiator, 0.03 eq.)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Saturated aqueous NH₄Cl solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (2.0 eq.) and benzoyl peroxide (0.03 eq.) to the mixture.

-

Expert Insight: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions. Benzoyl peroxide is a classic thermal radical initiator; its O-O bond cleaves upon heating to start the radical chain reaction.

-

-

Heating: Heat the reaction mixture to reflux (approx. 100 °C) and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Self-Validation Check: The quench neutralizes any remaining reactive species. The formation of two distinct phases (organic and aqueous) should be observed.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (in vacuo).

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.

Safety and Handling

Proper handling is essential when working with this chemical intermediate. Based on available safety data, this compound presents several hazards.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and predictable, orthogonal reactivity provide chemists with a reliable platform for constructing complex molecular architectures. By understanding its properties, synthesis, and reactivity profile, researchers can strategically incorporate this valuable intermediate into their synthetic campaigns to accelerate the discovery and development of next-generation therapeutics.

References

- 1. CAS#:878207-92-2 | Methyl 6-chloro-3-methylpyridine-2-carboxylate | Chemsrc [chemsrc.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound | 878207-92-2 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. 878207-92-2 | this compound | Tetrahedron [thsci.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. 6-Chloro-3-methylpicolinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 14. CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament - Google Patents [patents.google.com]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

"Methyl 6-chloro-3-methylpicolinate" molecular structure and weight

An In-depth Technical Guide to Methyl 6-chloro-3-methylpicolinate

Executive Summary: this compound is a substituted pyridine derivative that serves as a crucial intermediate in advanced organic synthesis. With its distinct arrangement of functional groups—a chloro substituent, a methyl group, and a methyl ester on a pyridine scaffold—it offers multiple reaction sites for building complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, key reactivity, and established synthetic protocols. It is intended for researchers, chemists, and drug development professionals who utilize heterocyclic building blocks to innovate in medicinal chemistry and materials science.

Core Chemical Identity

This compound is structurally defined as a methyl ester of 6-chloro-3-methylpyridine-2-carboxylic acid. The pyridine ring, an essential heterocycle in countless biologically active compounds, is functionalized at positions 2, 3, and 6, making it a highly versatile synthetic precursor.

Molecular Structure

The core of the molecule is a pyridine ring. A methyl ester group (-COOCH₃) is attached at the C2 position, a methyl group (-CH₃) at the C3 position, and a chlorine atom (-Cl) at the C6 position. This specific substitution pattern dictates its chemical reactivity and potential applications.

Caption: Molecular structure of this compound.

Key Identifiers

Quantitative and identifying data for this compound are summarized below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | methyl 6-chloro-3-methylpyridine-2-carboxylate | [1] |

| CAS Number | 878207-92-2 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Synonyms | 6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester | [1] |

Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value / Description | Notes |

| Physical State | Solid | Inferred from similar compounds like Methyl 6-chloro-4-methylpicolinate.[4] |

| Purity | Typically available at ≥95% purity | Supplier data.[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (CH₂Cl₂), chloroform, and ethyl acetate. | Based on its structure and protocols where it is used as a reactant.[5] |

| Storage | Store under an inert atmosphere at 2-8°C. | Recommended for maintaining chemical stability.[] |

Synthesis and Reactivity Insights

The utility of this compound stems from the distinct reactivity of its functional groups. The ester can undergo hydrolysis or amidation, the chloro group can be displaced via nucleophilic aromatic substitution, and the 3-methyl group can be functionalized, for instance, through free-radical halogenation.

Experimental Protocol: Bromination of the 3-Methyl Group

A key application of this compound is as a precursor to other functionalized picolinates. One such transformation is the selective bromination of the methyl group at the C3 position to yield Methyl 3-(bromomethyl)-6-chloropicolinate, a valuable building block for introducing larger side chains.[5]

Expertise & Causality: This reaction is a Wohl-Ziegler bromination. The choice of N-bromosuccinimide (NBS) is critical as it provides a low, steady concentration of bromine radicals, which selectively attack the benzylic-like C-H bonds of the methyl group over other positions on the aromatic ring. Benzoyl peroxide serves as a radical initiator; upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen from NBS to start the chain reaction.[5]

Methodology:

-

Reaction Setup: To a flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 750 mg, 4.04 mmol).[5]

-

Solvent Addition: Add carbon tetrachloride (CCl₄) (e.g., 15.0 mL).[5]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).[5]

-

Heating: Stir the reaction mixture at 100 °C for 1 hour.[5]

-

Quenching: Cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.[5]

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.[5]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

-

Purification (Self-Validation): Purify the resulting residue by flash chromatography on silica gel to isolate the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.[5] Characterization (e.g., via ES-MS) is performed to confirm the mass of the product ([M+H]⁺: 265.8), validating the success of the transformation.[5]

Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.

Applications in Research and Drug Development

Substituted picolinic acids and their esters are privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs and clinical candidates. This compound is a strategic starting material for several reasons:

-

Orthogonal Functional Groups: The three different substituents (chloro, methyl, ester) can be modified using distinct chemical reactions, allowing for the systematic exploration of chemical space around the pyridine core.

-

Scaffold for Bioactive Molecules: The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature for interaction with biological targets. Modifications at the 2, 3, and 6 positions can fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[7]

-

Intermediate for Complex Heterocycles: It serves as an essential raw material for creating more elaborate heterocyclic systems, which are central to the development of novel therapeutics, including antibacterial agents and treatments for metabolic diseases.[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, GHS hazard information for structurally similar compounds provides a useful baseline.

-

Potential Hazards: Analogues such as Methyl 6-chloropicolinate are listed as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[9]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container, preferably under an inert atmosphere.[4]

-

Conclusion

This compound is a high-value chemical intermediate characterized by its unique substitution pattern on a picolinate framework. Its molecular structure and the differential reactivity of its functional groups make it an exceptionally versatile tool for synthetic chemists. From its fundamental role as a starting material in multi-step syntheses to its application in building libraries of potential drug candidates, this compound is a cornerstone for innovation in the chemical and pharmaceutical sciences. Proper understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

- 1. 6-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 878207-92-2 [amp.chemicalbook.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Methyl 6-chloro-4-methylpicolinate | 1186605-87-7 [sigmaaldrich.com]

- 5. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 6-chloro-3-methylpicolinate: A Versatile Scaffold for Advanced Synthesis

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a privileged scaffold. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of many biologically active molecules. Within this class, halo-substituted picolinates serve as exceptionally versatile building blocks, offering multiple reaction handles for the strategic construction of complex molecular architectures. Methyl 6-chloro-3-methylpicolinate, in particular, has emerged as a valuable intermediate, providing a synthetically accessible platform for diversification through a variety of cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

| Property | Value | Source |

| CAS Number | 878207-92-2 | N/A |

| Molecular Formula | C₈H₈ClNO₂ | N/A |

| Molecular Weight | 185.61 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | N/A |

-

¹H NMR (CDCl₃, 400 MHz) of Methyl 6-chloropicolinate: δ 7.95 (d, J = 7.8 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 3.98 (s, 3H).[2]

-

¹³C NMR of Methyl picolinate: The carbon chemical shifts are influenced by the electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring.[3]

-

IR Spectroscopy of Methyl picolinate: Characteristic peaks would include C=O stretching of the ester group (~1720 cm⁻¹), C-Cl stretching, and various aromatic C-H and C=C/C=N vibrations.[4]

-

Mass Spectrometry of Methyl picolinate: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5][6]

For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the methyl group at the 3-position, likely in the range of δ 2.3-2.6 ppm. The aromatic splitting pattern would also be altered due to the different substitution pattern.

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is paramount for the utility of any building block. While a specific, peer-reviewed protocol for the title compound is not extensively documented, a logical and efficient synthetic route can be proposed based on established chemical transformations of related pyridine derivatives. The synthesis can be envisioned as a two-step process starting from the commercially available 6-chloro-2,3-lutidine (6-chloro-2,3-dimethylpyridine).

Step 1: Selective Oxidation of the 2-Methyl Group

The initial and most critical step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. The methyl group at the 2-position is more activated towards oxidation due to the electronic influence of the ring nitrogen. This transformation can be achieved using strong oxidizing agents. A relevant precedent is the oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-picolinic acid using potassium dichromate in sulfuric acid, as detailed in Chinese patent CN104003934A.[7] Other methods for the oxidation of picolines to picolinic acids include the use of potassium permanganate or nitric acid.[8][9]

Proposed Experimental Protocol: Synthesis of 6-Chloro-3-methylpicolinic acid

-

Reaction Setup: To a stirred solution of 6-chloro-2,3-lutidine (1 equivalent) in concentrated sulfuric acid, cautiously add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise at a temperature maintained below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The manganese dioxide precipitate is removed by filtration. The filtrate is then neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 3-4 to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 6-chloro-3-methylpicolinic acid.

Step 2: Esterification to this compound

The final step is the esterification of the synthesized 6-chloro-3-methylpicolinic acid. This is a standard transformation that can be accomplished through various methods, with Fischer esterification being a common and cost-effective choice.[10]

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 6-chloro-3-methylpicolinic acid (1 equivalent) in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Reaction Execution: The mixture is heated at reflux for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Utility in Cross-Coupling Reactions

The synthetic power of this compound lies in the reactivity of its 6-chloro substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures.[11] In the context of this compound, the 6-chloro position can be readily coupled with a variety of boronic acids or their esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloro-pyridines compared to their bromo or iodo counterparts.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][12] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of less reactive aryl chlorides.[13]

Representative Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

-

Solvent and Inert Atmosphere: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) under an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction provides access to aryl alkynes, which are valuable intermediates in organic synthesis. This compound can undergo Sonogashira coupling, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base.

Representative Protocol: Sonogashira Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Solvent and Inert Atmosphere: Add a suitable solvent (e.g., THF or DMF) under an inert atmosphere.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Applications in Drug Discovery and Agrochemical Synthesis

The true value of a synthetic building block is demonstrated by its application in the synthesis of high-value molecules. While specific examples directly citing this compound are not abundant in readily accessible literature, the utility of the 6-chloropicolinate scaffold is well-established in both pharmaceutical and agrochemical patents, underscoring the potential of the title compound.

-

Pharmaceuticals: Substituted picolinates are key components in a variety of drug candidates. For instance, patent US11325906B2 describes the synthesis of substituted azaquinolone compounds as PARP inhibitors, where a substituted pyridine-2-carboxamide is a key structural feature.[15] The synthetic strategies employed in such patents often rely on the cross-coupling of chloropyridine intermediates.

-

Agrochemicals: The chloropyridine moiety is a well-known toxophore in several classes of insecticides. For example, the neonicotinoid insecticides often contain a 6-chloropyridin-3-yl)methyl group. Although this is a different isomer, the synthetic principles are analogous. Patent WO2013050433A1 discloses various pesticide preparations containing chloropyridine derivatives.[16] The ability to introduce diverse substituents at the 6-position of the picolinate ring via cross-coupling reactions makes this compound a valuable tool for the discovery of new agrochemicals.

Conclusion: A Building Block with Significant Potential

This compound is a strategically important synthetic building block that offers a versatile platform for the synthesis of complex molecules. Its straightforward, albeit not yet formally published, proposed synthesis and its reactivity in key palladium-catalyzed cross-coupling reactions make it an attractive intermediate for researchers in medicinal chemistry and agrochemical science. The ability to selectively introduce aryl, amino, and alkynyl groups at the 6-position of the pyridine ring allows for the rapid generation of diverse compound libraries for biological screening. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]

- 3. Methyl picolinate(2459-07-6) 13C NMR [m.chemicalbook.com]

- 4. Methyl picolinate(2459-07-6) IR Spectrum [chemicalbook.com]

- 5. mzCloud – Methyl picolinate [mzcloud.org]

- 6. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]

- 10. Ester synthesis by esterification [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloro-2-methylquinoline [webbook.nist.gov]

- 13. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 16. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpicolinate

This compound (CAS No. 878207-92-2) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its specific arrangement of a chloro-substituent, a methyl group, and a methyl ester on the pyridine core makes it a highly valuable building block for the pharmaceutical and agrochemical industries. The pyridine ring is a common motif in bioactive compounds, and intermediates like this one provide a pre-functionalized scaffold, enabling chemists to efficiently construct target molecules with desired biological activities. This guide provides a detailed exploration of the strategic considerations and practical methodologies for the synthesis of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most evident disconnection is the ester linkage, suggesting that the immediate precursor is 6-chloro-3-methylpicolinic acid . This simplifies the primary challenge to the construction of this substituted picolinic acid.

The core structure, 6-chloro-3-methylpyridine, can be approached from several angles:

-

Starting with a pre-formed pyridine ring: A commercially available and economically viable starting material such as 3-methylpyridine (β-picoline) is an ideal candidate. The primary challenge lies in the regioselective introduction of the chloro group at the 6-position and the carboxyl group at the 2-position.

-

Functional group interconversion: An alternative strategy involves starting with a pyridine ring that already possesses functional groups that can be converted to the desired chloro and carboxyl moieties. For instance, an amino group can be transformed into a chloro group via a Sandmeyer reaction.[2][3][4]

This guide will focus on a robust and logical pathway commencing from 3-methylpyridine, as it represents a fundamental and versatile approach in heterocyclic chemistry.

Primary Synthesis Pathway: From 3-Methylpyridine

The most strategically sound synthesis begins with the inexpensive starting material 3-methylpyridine and proceeds through a series of activations and functionalizations of the pyridine ring. This multi-step approach allows for a high degree of control over the regiochemistry.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a critical activation step for two primary reasons:

-

It increases the electron deficiency of the pyridine ring, particularly at the 2- and 6-positions, making them more susceptible to nucleophilic attack.

-

It provides a handle for subsequent transformations, such as chlorination using reagents like phosphorus oxychloride (POCl₃).

Protocol:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 3-methylpyridine (1.0 eq.) in a suitable solvent such as acetic acid.

-

Slowly add hydrogen peroxide (30% solution, ~1.5 eq.) to the mixture.

-

Heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate solution).

-

Extract the product, 3-methylpyridine-N-oxide, with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Regioselective Cyanation at the C2-Position

With the N-oxide in hand, the 2-position can be functionalized. The Reissert-Henze reaction is a classic and effective method for introducing a cyano group at the C2-position of a pyridine N-oxide.

Protocol:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 3-methylpyridine-N-oxide (1.0 eq.) in an anhydrous solvent like dichloromethane.[5]

-

Cool the solution to 0°C.

-

Add benzoyl chloride (BzCl, ~1.2 eq.) dropwise, followed by trimethylsilyl cyanide (TMSCN, ~1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, 2-cyano-3-methylpyridine, with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Step 3: Chlorination at the C6-Position

To introduce the chlorine atom at the 6-position, the N-oxidation/chlorination sequence is repeated. This demonstrates the versatility of the pyridine N-oxide intermediate in directing substitution patterns.

Protocol:

-

Oxidize 2-cyano-3-methylpyridine (1.0 eq.) using the method described in Step 1 (e.g., with m-CPBA) to form 2-cyano-3-methylpyridine-N-oxide.

-

In a flask equipped with a reflux condenser, add the crude 2-cyano-3-methylpyridine-N-oxide.

-

Carefully add phosphorus oxychloride (POCl₃, ~3-5 eq.) dropwise at 0°C.

-

Slowly heat the mixture to reflux (around 110°C) and maintain for 2-4 hours.[6]

-

Cool the reaction mixture and quench by pouring it slowly onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) to a pH of ~7-8.

-

Extract the product, 6-chloro-2-cyano-3-methylpyridine, with ethyl acetate. The organic phase is then dried and concentrated to yield the crude product, which can be purified further if necessary.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

The cyano group is a versatile precursor to a carboxylic acid. Acid- or base-catalyzed hydrolysis can be employed to effect this transformation.

Protocol:

-

To a round-bottom flask, add 6-chloro-2-cyano-3-methylpyridine (1.0 eq.) and a solution of concentrated sulfuric acid or hydrochloric acid (~10-15 eq. in water).

-

Heat the mixture to reflux (typically >100°C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 by the slow addition of a concentrated base (e.g., NaOH solution). The product, 6-chloro-3-methylpicolinic acid, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 5: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a straightforward and high-yielding method for this purpose.[7][8]

Protocol:

-

Suspend 6-chloro-3-methylpicolinic acid (1.0 eq.) in an excess of methanol (MeOH).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[9]

-

Heat the mixture to reflux for 4-8 hours. The reaction is typically driven to completion by the large excess of methanol.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[6] Purification can be achieved via column chromatography or recrystallization.[6]

Alternative Synthetic Route

An alternative, more direct synthesis has been reported starting from 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt.[6] This approach leverages a more advanced starting material to achieve the target in a single step.

Protocol:

-

Dissolve 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt (1.0 eq.) in phosphoryl chloride (POCl₃).[6]

-

Heat the reaction mixture to 110°C for approximately 4 hours.[6]

-

Quench the reaction with ice water and adjust the pH to 7.[6]

-

Extract the aqueous phase with ethyl acetate.[6]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography to afford this compound.[6]

This method is highly efficient but depends on the availability of the specific starting material.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthesis pathway. Yields are representative and can vary based on scale and optimization.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 85-95 |

| 2. Cyanation | TMSCN, Benzoyl Chloride | Dichloromethane | 0 to RT | 70-85 |

| 3. Chlorination | POCl₃ | Neat | 110 | 60-75 |

| 4. Hydrolysis | Conc. H₂SO₄ / H₂O | Water | >100 | 80-90 |

| 5. Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 90-98 |

Conclusion

The synthesis of this compound is most effectively and fundamentally achieved through a multi-step sequence starting from the readily available 3-methylpyridine. This pathway, involving strategic N-oxidations, regioselective functionalization, and standard transformations, provides a robust and scalable method for producing this valuable intermediate. The causality behind each step—activating the ring via N-oxidation, directing substitution, and converting functional groups—highlights core principles of modern heterocyclic chemistry. While more direct routes exist, they rely on less common starting materials. The detailed protocols and strategic insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to successfully synthesize this key building block.

References

- 1. 878207-92-2 | this compound | Tetrahedron [thsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 878207-92-2 [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. irl.umsl.edu [irl.umsl.edu]

Introduction: The Strategic Importance of the C-Cl Bond in a Privileged Heterocycle

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in Methyl 6-chloro-3-methylpicolinate

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a pyridine ring adorned with a chloro, a methyl, and a methyl ester group, presents a versatile scaffold for the construction of more complex molecular architectures. The focal point of this guide is the chlorine atom at the 6-position. This halogen is not merely a static substituent; it is a reactive handle, a linchpin for a variety of powerful chemical transformations.

The strategic placement of the chlorine atom ortho to the ring nitrogen fundamentally dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen, through both inductive and resonance effects, renders the C6 carbon electron-deficient and thus highly susceptible to nucleophilic attack.[1][2] This activation is a cornerstone of pyridine chemistry and is the primary reason why the C-Cl bond in this molecule is a versatile site for synthetic elaboration.

This guide provides an in-depth exploration of the key reactions involving the chlorine atom of this compound, offering mechanistic insights, field-proven experimental protocols, and a discussion of the critical parameters that govern the success of these transformations.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Foundational Transformation

The most fundamental reaction of the chlorine atom in this compound is its displacement via nucleophilic aromatic substitution (SNAr). Unlike typical aryl chlorides, the C6-Cl bond is activated towards substitution by a wide range of nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This stabilization is a key factor in activating the 2- and 6-positions towards nucleophilic attack.[1][5]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The overall rate of the reaction is influenced by the nucleophilicity of the attacking species and the ability of the ring to stabilize the intermediate. Electron-withdrawing groups, like the ester at the 2-position, further enhance the electrophilicity of the ring and facilitate the reaction.[2][6]

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a typical procedure for the substitution of the chlorine atom with a primary or secondary amine.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent) and a suitable solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Base and Nucleophile: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents), to the mixture. This is followed by the addition of the desired amine nucleophile (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature depends on the reactivity of the specific amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted picolinate.

Data Presentation: SNAr Reaction Parameters

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary/Secondary Aliphatic Amine | K₂CO₃ or DIPEA | DMSO or DMF | 80 - 120 | 4 - 12 |

| Aniline | K₂CO₃ | NMP | 120 - 150 | 12 - 24 |

| Sodium Methoxide | NaH (catalytic) | Methanol/THF | 25 - 65 | 2 - 8 |

| Sodium Thiophenoxide | K₂CO₃ | DMF | 60 - 100 | 3 - 6 |

Visualization: SNAr Experimental Workflow

Caption: SNAr Experimental Workflow Diagram.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound is also an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by reacting an organohalide with an organoboron compound.[7][8] For this compound, this reaction enables the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 6-position.

Mechanistic Cycle:

The catalytic cycle generally involves three key steps:[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the picolinate, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[8][10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Inert Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃; 1-5 mol%) and, if necessary, an appropriate ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/water. The mixture should be thoroughly degassed again by bubbling with an inert gas or via freeze-pump-thaw cycles.

-

Reaction: Heat the mixture under an inert atmosphere, typically between 80°C and 110°C, for 2-24 hours.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

Data Presentation: Suzuki-Miyaura Reaction Parameters

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene/H₂O | 100 |

| Alkyl Pinacol Boronate | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 |

| 3-Pyridylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 |

Data adapted from general knowledge and representative procedures such as those described for related 2-chloropyridines.[11]

B. Buchwald-Hartwig Amination: Precision C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a premier method for synthesizing aryl amines.[12][13] This reaction offers a powerful alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope, including less nucleophilic amines.

Mechanistic Cycle:

The mechanism is similar to the Suzuki coupling and involves:[12][14]

-

Oxidative Addition: A Pd(0) complex adds to the C-Cl bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

Glovebox Setup: In an inert atmosphere glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a suitable ligand (e.g., XPhos, RuPhos; 1.2-2.4 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS; 1.2-2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.0-1.5 eq.), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110°C).

-

Stirring and Monitoring: Stir the reaction vigorously for the required time (2-24 hours), monitoring by LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

-

Purification: Dry and concentrate the organic extracts. Purify the crude material via column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion: A Versatile Handle for Molecular Innovation

The chlorine atom in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the C6 position, activated by the ring nitrogen, allows for efficient displacement by a host of nucleophiles. Furthermore, its participation in robust C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides researchers with a reliable toolkit for molecular diversification. Understanding the principles and protocols outlined in this guide empowers scientists and drug development professionals to strategically leverage this key reactivity, paving the way for the synthesis of novel compounds with potential applications in medicine and agriculture.

References

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. Solved Offer an explanation for the observation that | Chegg.com [chegg.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]